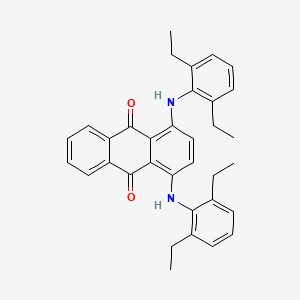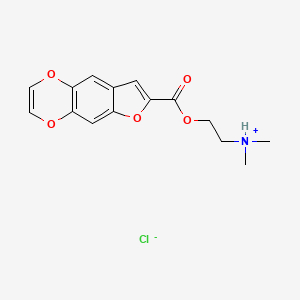
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by a fused ring system that includes a furan ring and a benzodioxin ring. It is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride typically involves a multi-step process. One common method includes the reaction of aryl or heteroaryl aldehydes with substituted phenacyl bromides and 4-hydroxycoumarin in the presence of N,N-diisopropyl ethyl ammonium acetate as the promoting medium . This one-pot, three-component approach is known for its operational simplicity and efficiency.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications, such as anti-hepatitis C virus activity.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: These compounds share a similar benzofuran ring structure and exhibit various biological activities.
Coumarin derivatives: These compounds have a similar fused ring system and are used in various chemical and biological applications.
Uniqueness
Furo(2,3-g)-1,4-benzodioxin-7-carboxylic acid, dimethylaminoethyl ester, hydrochloride is unique due to its specific ring structure and the presence of a dimethylaminoethyl ester group
Propriétés
Numéro CAS |
35689-12-4 |
|---|---|
Formule moléculaire |
C15H16ClNO5 |
Poids moléculaire |
325.74 g/mol |
Nom IUPAC |
2-(furo[2,3-g][1,4]benzodioxine-7-carbonyloxy)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C15H15NO5.ClH/c1-16(2)3-4-20-15(17)14-8-10-7-12-13(9-11(10)21-14)19-6-5-18-12;/h5-9H,3-4H2,1-2H3;1H |
Clé InChI |
LEFJGHRHFHYQHY-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCOC(=O)C1=CC2=CC3=C(C=C2O1)OC=CO3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



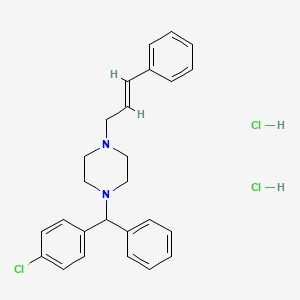
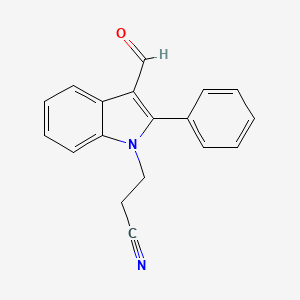
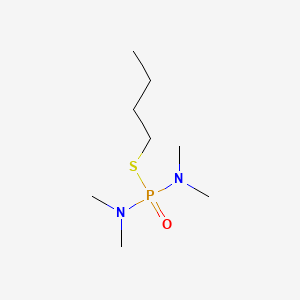
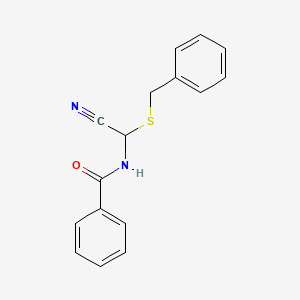
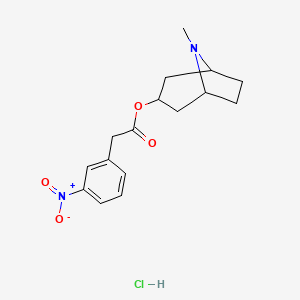

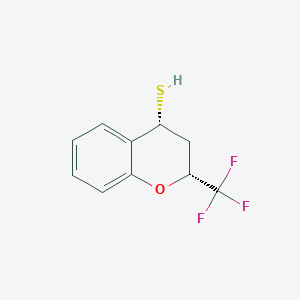
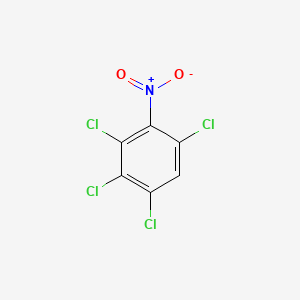

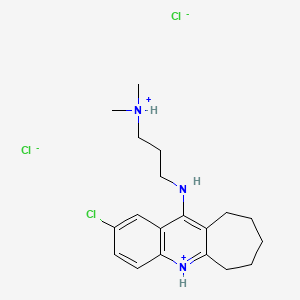
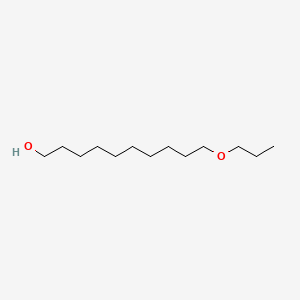
![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)
